molecular formula C7H4F2O B020872 3,4-Difluorobenzaldehyde CAS No. 34036-07-2

3,4-Difluorobenzaldehyde

Cat. No. B020872
CAS RN: 34036-07-2
M. Wt: 142.1 g/mol
InChI Key: JPHKMYXKNKLNDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of difluorobenzaldehydes, including 3,4-difluorobenzaldehyde, can involve direct fluorination of benzaldehydes or through more complex synthetic routes involving precursor compounds. For instance, difluorobenzaldehyde was synthesized from 1,3-difluorobenzene and carbon monoxide with AlCl3 and HCl as catalysts under CO atmosphere, demonstrating the role of catalysts in directing the fluorination process and affecting yield and selectivity (Zhou Fengjun, 2005).

Molecular Structure Analysis

The molecular structure of benzene derivatives, including fluorinated compounds, has been extensively studied. Gas electron diffraction, microwave spectroscopy, and ab initio molecular orbital calculations have provided insights into their structure. For example, the molecular structure of gaseous 4-fluorobenzaldehyde has been determined, highlighting the importance of such analyses in understanding the geometric parameters and electronic structure of these compounds (S. Samdal et al., 1997).

Chemical Reactions and Properties

Fluorinated benzaldehydes undergo various chemical reactions due to the electron-withdrawing nature of the fluorine atoms, which significantly influences their reactivity. These compounds participate in nucleophilic addition reactions, condensation reactions, and can act as intermediates in the synthesis of more complex organic molecules. For example, the synthesis of 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes from pentafluorobenzaldehyde through nucleophilic substitution showcases the chemical versatility of fluorinated aldehydes (D. Gryko et al., 2008).

Physical Properties Analysis

The physical properties of 3,4-difluorobenzaldehyde, such as melting point, boiling point, and solubility, are influenced by the presence of fluorine atoms. These properties are crucial for determining the conditions under which these compounds can be handled and applied in various chemical processes. Studies on closely related compounds, utilizing techniques like matrix-isolation infrared spectroscopy, provide insights into the effects of fluorination on the physical properties of benzaldehydes (T. Itoh et al., 2011).

Scientific Research Applications

  • Biomedical Materials : 3,4-Dihydroxybenzaldehyde has been shown to improve collagen fibril microstructure, stability, and enzymatic resistance, suggesting its use in biomedical materials based on collagen fibrils (Duan et al., 2019).

  • Food and Medicine Research : This compound, derived from Salvia miltiorrhiza, demonstrates strong binding to human serum albumin and induces conformational changes, offering insights for research in food and medicine (Liu et al., 2022).

  • Collagen-Catechol Hydrogel : The novel collagen-catechol hydrogel incorporating 3,4-dihydroxybenzaldehyde enhances collagen's thermal denaturation temperature, elastic modulus, and enzymatic resistance, providing potential applications in various fields (Duan et al., 2018).

  • Spectroscopic Analysis : Chlorinated 3,4-dihydroxybenzaldehydes exhibit distinct 17O NMR spectral characteristics in aqueous alkaline solutions, indicating their potential use in the synthesis of phenolate anions (Kolehmainen et al., 1995).

  • Biosensor Design : Electrodeposition of dihydroxybenzaldehyde films on glassy carbon electrodes reveals catalytic activity for NADH oxidation, potentially benefiting biosensor designs (Pariente et al., 1996).

  • NADH Oxidation : Electropolymerized films of 3,4-dihydroxybenzaldehyde on glassy carbon electrodes show potential for efficient NADH oxidation, with a pH dependence of 60 mV/pH unit (Pariente et al., 1994).

  • Rotational Isomerism : The emission spectra of 3,4- and 3,5-difluorobenzaldehyde vapors show conformer-specific phosphorescence from the 3,4-derivative, providing insights into rotational isomerism (Itoh, 2009).

  • Anticancer Properties : Fluorinated analogues of combretastatin A-4, including 3-deoxy-3-fluoro-combretastatin A-4, have shown promising anticancer properties (Lawrence et al., 2003).

  • Microwave Spectroscopy : The O-trans conformer of 2,4-difluorobenzaldehyde has been determined using microwave spectroscopy, providing accurate molecular constants (Bhattacharya et al., 2013).

Safety And Hazards

3,4-Difluorobenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause skin irritation and serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,4-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHKMYXKNKLNDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343186
Record name 3,4-Difluorobenzaldehyde
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Molecular Weight

142.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluorobenzaldehyde

CAS RN

34036-07-2
Record name 3,4-Difluorobenzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluorobenzaldehyde
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Record name 3,4-Difluorobenzaldehyde
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Record name Benzaldehyde, 3,4-difluoro
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

57 g. (0.5 mole) of ortho-difluorobenzene in 250 ml. of methylene chloride is added to 100 g. (0.75 mole) of anhydrous aluminum chloride. The mixture is stirred (motor) and cooled in an ice bath while 85.5 g. (0.75 mole) of dichloromethyl methylether is added dropwise. Vigorous HCl evolution takes place, and the reaction mixture turns orange-red. After the addition, the mixture is stirred at room temperature for 15 minutes, and the liquid phase is decanted into 500 ml. of ice and water. The unreacted residue of aluminum chloride is washed with methylene chloride until colorless, and the washings are added to the water. The mixture is shaken well in a separation funnel until the methylene chloride layer is green. The organic layer is washed with saturated potassium carbonate solution until neutral, then dried (MgSO4) and distilled to give 3,4-difluorobenzaldehyde, B.P. 70°-74°/20 min. The dark residue in the distillation pot solidifies on cooling to give tris-(3-4,difluorophenyl)methane, M.P. 95°-96°.
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Synthesis routes and methods II

Procedure details

In a 250 ml. three-necked flask equipped with a magnetic stirrer, thermometer, condenser, and dropping funnel is placed 25.6 g (0.2 mole) of 3,4 difluorotoluene. The liquid is heated to 105° and illuminated as 67 g. (0.42 mole) of bromine is added slowly. The temperature is kept between 105°-110° while the first half of the bromine is added over a period of one hour. The rest of the bromine is added over approximately a 2 hour period and the temperature is raised to 150° and kept there for 5 minutes. The reaction mixture is cooled and transferred to a 1 liter 3-necked flask with a motor driven stirrer and condenser. 120 ml. H2O and 90 g. of calcium carbonate are added, and the mixture is refluxed for 20 hours with good stirring. The reaction mixture is steam distilled until no further oil is collected. The oil is taken up in methylene chloride and dried over MgSO4. Evaporation of the solvent yields 3,4-difluorobenzaldehyde which is used without further purification.
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Difluorobenzaldehyde
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3,4-Difluorobenzaldehyde
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3,4-Difluorobenzaldehyde
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Citations

For This Compound
226
Citations
NJ Lawrence, LA Hepworth, D Rennison… - Journal of fluorine …, 2003 - Elsevier
The synthesis of a series of fluorinated benzaldehydes and their use in the Wittig synthesis of fluoro-substituted stilbenes is described. 3,5-Difluoro-4-hydroxybenzaldehyde (6) and 3-…
Number of citations: 103 www.sciencedirect.com
MJH Moonen, AH Westphal… - Advanced Synthesis …, 2005 - Wiley Online Library
The selectivity of the chemical Baeyer–Villiger oxidation of benzaldehydes depends on steric and electronic factors, the type of oxidizing agent and the reaction conditions. Here we …
Number of citations: 50 onlinelibrary.wiley.com
T Itoh - Journal of Molecular Structure, 2009 - Elsevier
Emission spectra of 3,4- and 3,5-difluorobenzaldehyde (3,4- and 3,5-DFB, respectively) vapors have been measured at different temperatures along with the absorption spectra. …
Number of citations: 1 www.sciencedirect.com
N Günay, E Tarcan, D Avcı, H Cömert… - … Resonance Part A …, 2009 - Wiley Online Library
The 1 H and 13 C NMR chemical shifts of the 2,4‐difluorobenzaldehyde isonicotinoylhydrazone (I) and 2,3‐dichlorobenzaldehyde isonicotinoylhydrazone (II) were determined with the …
Number of citations: 10 onlinelibrary.wiley.com
NPH Phan, TDQ Phan… - VNUHCM …, 2020 - stdj.scienceandtechnology.com.vn
Cytotoxic activities of synthesized curcumin and 3,4-Difluorinated curcumin against HepG2, LU-1 and KB cancer cell lines | VNUHCM Journal of Science and Technology Development …
Number of citations: 2 stdj.scienceandtechnology.com.vn
MK Aralakkanavar, NR Katti, PR Jeergal… - … Acta Part A: Molecular …, 1992 - Elsevier
The electronic absorption spectra of 2,3-, 2,4-, 2,5- and 3,4-difluorobenzaldehyde in the UV region in vapour have been recorded on medium quartz and Hilger Large Quartz …
Number of citations: 8 www.sciencedirect.com
T Warashina, D Matsuura, Y Kimura - Chemical and pharmaceutical …, 2019 - jstage.jst.go.jp
Formylations of fluorine-containing aromatic compounds with dichloromethyl alkyl ethers have been investigated. Dichloromethyl propyl ether and dichloromethyl butyl ether have been …
Number of citations: 1 www.jstage.jst.go.jp
X Huang, M Mei, C Liu, X Pei… - Chinese Journal of …, 2015 - Wiley Online Library
A novel aromatic diamine monomer, 3,3′‐diisopropyl‐4,4′‐diaminodiphenyl‐3′′,4′′‐difluorophenylmethane (PAFM), was successfully synthesized by coupling of 2‐…
Number of citations: 2 onlinelibrary.wiley.com
T Itoh - Journal of Molecular Spectroscopy, 2010 - Elsevier
Emission and absorption spectra have been measured for 2,3,4-, 2,3,5- and 2,4,5-trifluorobenzaldehyde vapors at different temperatures along with the Raman spectra of the pure …
Number of citations: 1 www.sciencedirect.com
DDS Thieltges, KD Baumgarten… - Organic & …, 2020 - pubs.rsc.org
The synthesis of enantiomerically pure B-ring fluorinated catechin derivatives is presented. In a convergent approach the chromane was obtained by reaction of a lithiated fluoro-…
Number of citations: 4 pubs.rsc.org

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